8-Chloroisoquinoline-1-carboxylic acid
CAS No.: 1416714-06-1
Cat. No.: VC2893732
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416714-06-1 |
---|---|
Molecular Formula | C10H6ClNO2 |
Molecular Weight | 207.61 g/mol |
IUPAC Name | 8-chloroisoquinoline-1-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) |
Standard InChI Key | RONJBMQEGNIWNL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
8-Chloroisoquinoline-1-carboxylic acid belongs to the isoquinoline family of heterocyclic compounds, specifically characterized by its chlorine substituent at the 8-position and carboxylic acid functionality at the 1-position. The compound was first documented in chemical databases in 2016 and has been recently updated as of April 2025, indicating ongoing research interest . As a member of the isoquinoline class, it features a bicyclic aromatic structure with nitrogen incorporation in one of the rings.
The compound can be described using several chemical identifiers:
Physical and Chemical Properties
The physical and chemical properties of 8-Chloroisoquinoline-1-carboxylic acid are summarized in the following table:
The compound possesses an aromatic character due to its isoquinoline backbone, which contributes to its stability and reactivity patterns. The carboxylic acid group at the 1-position confers acidic properties, while the chlorine substituent at the 8-position influences its electronic distribution and potential interaction with biological targets.
Structural Characteristics
Core Framework Analysis
The foundational structure of 8-Chloroisoquinoline-1-carboxylic acid consists of an isoquinoline scaffold, which comprises a benzene ring fused to a pyridine ring. This heterocyclic arrangement creates a planar, aromatic system with specific electronic properties. The nitrogen atom in the pyridine portion contributes to the compound's ability to act as a hydrogen bond acceptor and potentially coordinate with metal ions.
The specific positioning of functional groups creates unique electronic and steric effects:
Structural Representation
The 2D and 3D structural representations of 8-Chloroisoquinoline-1-carboxylic acid provide important insights into its spatial arrangement and potential reactivity . The compound's SMILES notation (C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O) offers a linear representation of its structure that facilitates computational analysis and database searching .
Synthesis and Preparation Methods
Catalytic Considerations
The choice of catalyst plays a crucial role in the synthesis of carboxylic acid derivatives of heterocyclic compounds. For similar quinoline carboxylic acids, effective catalysts include:
The catalytic process typically operates under specific conditions: "The reaction is carried out at for example from 120° to 180° C., in particular at from 150° to 170° C." Additionally, the precursor compound would typically be dissolved in "50 to 90% strength, preferably 70 to 85% strength, sulfuric acid" .
Comparative Analysis with Related Compounds
Structural Analogues
Several isoquinoline derivatives bear structural similarities to 8-Chloroisoquinoline-1-carboxylic acid but differ in specific functional group positioning or additional substituents. These differences significantly impact their physical, chemical, and potential biological properties.
Structure-Activity Relationships
The positioning of functional groups in isoquinoline derivatives significantly influences their chemical reactivity and potential biological activity. For instance, the analogous compound 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has been investigated for its biological activities including:
-
Enzyme inhibition capabilities
-
Receptor modulation properties
-
Potential anticancer activities
These biological activities likely result from specific structural features that allow interaction with target biomolecules. The compound's ability to "bind to receptors, altering their activity and influencing cellular signaling pathways" suggests similar potential mechanisms for 8-Chloroisoquinoline-1-carboxylic acid, though with different specificity due to its simpler substitution pattern.
Analytical Characterization
Crystallographic Considerations
The planar aromatic structure of 8-Chloroisoquinoline-1-carboxylic acid likely facilitates crystallization, making X-ray crystallography a valuable technique for structural confirmation. Crystal packing would be influenced by:
-
Hydrogen bonding interactions involving the carboxylic acid group
-
π-π stacking between aromatic rings
-
Potential halogen bonding interactions involving the chlorine atom
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume